Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Catalog No.
S13771824
CAS No.
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-d...

Product Name

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

IUPAC Name

benzyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c1-18(2)14-25-11-8-20(15-25)21-23(17-24-21)9-12-26(13-10-23)22(27)28-16-19-6-4-3-5-7-19/h3-8,11,15,18,21,24H,9-10,12-14,16-17H2,1-2H3

InChI Key

FDSMVAYBOLCGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is a heterocyclic compound containing a diazaspiro[3.5]nonane core structure. The molecule features a benzyl group, a pyrrole ring substituted with a 2-methylpropyl group, and a carboxylate group. Its complex structure contributes to its unique chemical and biological properties.

Due to its diverse functional groups:

Hydrolysis: The carboxylate group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of a carboxylic acid.

Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized products.

Reduction: The carboxylate group can be reduced to form an alcohol or aldehyde, depending on the reducing agent used.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, potentially replacing it with other functional groups.

While specific biological activities of this exact compound are not well-documented in the available search results, similar compounds containing diazaspiro[3.5]nonane structures have shown potential biological activities:

Enzyme Inhibition: Some diazaspiro[3.5]nonane derivatives have demonstrated inhibitory effects on certain enzymes, which could be relevant for therapeutic applications.

Receptor Interactions: The complex structure of this compound suggests potential interactions with various biological receptors, which could lead to diverse pharmacological effects.

The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate likely involves a multi-step process:

  • Formation of the diazaspiro[3.5]nonane core structure
  • Introduction of the pyrrole ring with the 2-methylpropyl substituent
  • Addition of the benzyl carboxylate group

The specific reaction conditions would involve careful control of temperature, pH, and the use of appropriate catalysts to ensure selective formation of the desired product.

While specific applications of this exact compound are not detailed in the search results, similar compounds with diazaspiro[3.5]nonane structures have shown potential in various fields:

Medicinal Chemistry: These compounds are often explored for their potential therapeutic properties, particularly in the development of new drugs.

Chemical Research: They serve as valuable intermediates in the synthesis of more complex molecules.

Materials Science: Some derivatives may have applications in the development of new materials with specific properties.

Protein Binding Studies: To assess their potential interactions with biological targets.

Metabolic Stability Assays: To determine their behavior in biological systems.

Solubility and Permeability Tests: To evaluate their drug-like properties.

Similar Compounds

Several compounds share structural similarities with Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate:

  • tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 7-[5-(2-bromo-4-fluorophenoxy)pyrimidin-4-yl]-2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 1-Benzyl-1,7-diazaspiro[3.5]nonane
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide

The uniqueness of Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate lies in its specific combination of functional groups. The presence of the pyrrole ring with a 2-methylpropyl substituent, combined with the benzyl carboxylate group, distinguishes it from other diazaspiro[3.5]nonane derivatives. This unique structure likely confers specific chemical and biological properties that set it apart from similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

381.24162724 g/mol

Monoisotopic Mass

381.24162724 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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